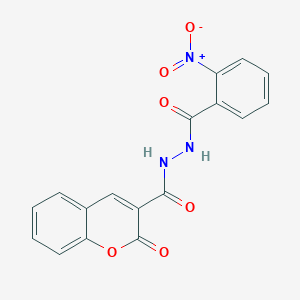![molecular formula C16H17NO3S B4234200 2-[(2-hydroxyethyl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B4234200.png)
2-[(2-hydroxyethyl)thio]-N-(4-phenoxyphenyl)acetamide
Vue d'ensemble
Description
2-[(2-hydroxyethyl)thio]-N-(4-phenoxyphenyl)acetamide is a chemical compound that is widely used in scientific research. It is commonly referred to as HEPPA and is known for its ability to inhibit the growth of cancer cells.
Mécanisme D'action
HEPPA inhibits the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC, HEPPA promotes the acetylation of histones, which leads to changes in gene expression that can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
HEPPA has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer properties, it has been shown to have anti-inflammatory effects and to inhibit the growth of certain bacteria. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of HEPPA is that it is relatively easy to synthesize and has a high purity. It is also stable under a variety of conditions, which makes it suitable for use in a wide range of experiments. However, one limitation of HEPPA is that it can be toxic to normal cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on HEPPA. One area of interest is the development of new analogs of HEPPA that may have improved anticancer properties. Another area of interest is the investigation of the potential use of HEPPA in combination with other anticancer drugs to enhance their efficacy. Additionally, further research is needed to better understand the mechanisms of action of HEPPA and to identify potential side effects and toxicity concerns.
Applications De Recherche Scientifique
HEPPA has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. HEPPA works by inducing apoptosis, which is programmed cell death, in cancer cells. It also inhibits the activity of certain enzymes that are required for cancer cell growth.
Propriétés
IUPAC Name |
2-(2-hydroxyethylsulfanyl)-N-(4-phenoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c18-10-11-21-12-16(19)17-13-6-8-15(9-7-13)20-14-4-2-1-3-5-14/h1-9,18H,10-12H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HODCICYYBXNAJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CSCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-hydroxyethylsulfanyl)-N-(4-phenoxyphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-chlorophenyl)-2-[1-(4-methylbenzoyl)-3-oxodecahydro-2-quinoxalinyl]acetamide](/img/structure/B4234121.png)

![N-(3,4-dimethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4234146.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(2-methyl-5-nitrophenyl)alaninamide](/img/structure/B4234154.png)
![2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methoxyphenyl)-2,5-dioxo-4-imidazolidinyl]-N-(4-fluorophenyl)acetamide](/img/structure/B4234156.png)
![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4234167.png)

![N-{[(4-bromo-2-fluorophenyl)amino]carbonothioyl}-3-chloro-4-ethoxybenzamide](/img/structure/B4234185.png)


![1-{3-[(allylamino)methyl]phenoxy}-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B4234211.png)
![2-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)-N-(2-furylmethyl)benzamide](/img/structure/B4234214.png)
